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Compound of Interest

Compound Name: Ripk1-IN-9

Cat. No.: B12418264

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in the
signaling pathways of inflammation and programmed cell death, including necroptosis. Its
pivotal role in a variety of inflammatory and neurodegenerative diseases has made it a prime
target for therapeutic intervention. Ripk1-IN-9 is a potent and selective small molecule inhibitor
of RIPK1, showing significant promise for both basic research and drug development. This
technical guide provides a comprehensive overview of the structure, mechanism of action, and
available data on Ripk1-IN-9, tailored for a scientific audience.

Core Structure and Chemical Properties

Ripk1-IN-9 is a dihydronaphthyridone-based compound.[1] Its chemical structure and
properties are summarized below.
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Property Value

3-(2-amino-[2][3][4]triazolo[1,5-a]pyridin-7-yl)-6-
IUPAC Name [(2-cyclopentyloxy-5-fluorophenyl)methyl]-7,8-
dihydro-1,6-naphthyridin-5-one

Molecular Formula C26H25FN602
Molecular Weight 472.51 g/mol
CAS Number 2682889-57-0

Chemical Structure:

[ 2D Structure of Ripk1-IN-9 ]

Image of the chemical structure would be embedded here.

Click to download full resolution via product page

Caption: 2D chemical structure of Ripk1-IN-9.

Mechanism of Action

Ripk1-IN-9 functions as a potent and selective inhibitor of the kinase activity of RIPK1.[1]
RIPK1 is a serine/threonine kinase that plays a dual role in cellular signaling. It can act as a
scaffold protein in pro-survival signaling pathways, such as NF-kB activation, and its kinase
activity is essential for initiating programmed cell death pathways, namely apoptosis and
necroptosis.[5]

By inhibiting the kinase function of RIPK1, Ripk1-IN-9 effectively blocks the downstream
signaling cascade that leads to necroptosis. This form of programmed necrosis is implicated in
the pathology of numerous inflammatory conditions. The inhibitory action of Ripk1-IN-9 is
believed to occur through binding to the ATP-binding site or an allosteric site on the RIPK1
kinase domain, thereby preventing the autophosphorylation of RIPK1 and the subsequent
phosphorylation of its downstream targets.[6]
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Quantitative Data

The available quantitative data for Ripk1-IN-9 in the public domain is currently limited. The
primary reported activity is its potent inhibition of cell death in specific cell lines.

Assay Type Cell Line IC50 (nM) Reference
. U937 (Human
Cell Viability ) 2 [1]
monocytic)
o L929 (Mouse
Cell Viability 13 [1]

fibrosarcoma)

Further quantitative data regarding binding affinity (Kd), a comprehensive kinase selectivity
profile, and detailed pharmacokinetic properties are not readily available in the public literature.

Signaling Pathways

The following diagram illustrates the canonical TNF-a induced necroptosis pathway and the
point of intervention for Ripk1-IN-9.
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Caption: TNF-a signaling leading to either NF-kB activation or necroptosis, with the inhibitory
action of Ripk1-IN-9 on the kinase activity of RIPK1 highlighted.

Experimental Protocols

Detailed experimental protocols for assays relevant to the characterization of Ripk1-IN-9 are
provided below.

RIPK1 Kinase Activity Assay (ADP-Glo™ Format)

This protocol is a representative method for measuring the kinase activity of RIPK1 and the
inhibitory potential of compounds like Ripk1-IN-9.

Materials:

e Recombinant human RIPK1 enzyme

o Myelin Basic Protein (MBP) as a substrate

o ATP

» Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCI2, 0.1 mg/ml BSA)
» Ripk1-IN-9 (or other test compounds) dissolved in DMSO

o ADP-Glo™ Kinase Assay Kit (Promega)

e 96-well white opaque plates

o Plate reader capable of luminescence detection

Procedure:

o Prepare a reaction mixture containing kinase assay buffer, a specific concentration of MBP,
and ATP.

o Serially dilute Ripk1-IN-9 in DMSO and then in kinase assay buffer to the desired final
concentrations. Ensure the final DMSO concentration is <1%.
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Add the diluted Ripk1-IN-9 or vehicle control (DMSO) to the wells of the 96-well plate.
Add the reaction mixture to the wells.

Initiate the kinase reaction by adding the recombinant RIPK1 enzyme to each well.
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

Stop the kinase reaction and measure the amount of ADP produced by following the
manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves adding
the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.

Measure the luminescence on a plate reader. The light output is proportional to the ADP
concentration, which is inversely correlated with the kinase activity in the presence of an
inhibitor.

Calculate the IC50 value for Ripk1-IN-9 by plotting the percentage of inhibition against the
logarithm of the inhibitor concentration.

Workflow Diagram:
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Caption: A generalized workflow for determining the in vitro inhibitory activity of Ripk1-IN-9 on
RIPK1 kinase.

TNF-a-induced Necroptosis Assay in U937 Cells
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This cell-based assay is used to determine the potency of Ripk1-IN-9 in preventing necroptotic

cell death.

Materials:

U937 cells

RPMI-1640 medium supplemented with 10% FBS and antibiotics

Human TNF-a

Pan-caspase inhibitor (e.g., z-VAD-fmk)

Ripk1-IN-9

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

96-well clear-bottom white plates

Procedure:

Culture U937 cells in RPMI-1640 medium to the desired density.

Seed the cells into a 96-well plate at a concentration of approximately 5 x 1074 cells per well
and allow them to attach or stabilize overnight.

Prepare serial dilutions of Ripk1-IN-9 in the culture medium.

Pre-treat the cells by adding the diluted Ripk1-IN-9 or vehicle control to the wells and
incubate for 1-2 hours.

To induce necroptosis, treat the cells with a combination of TNF-a (e.g., 20 ng/mL) and a
pan-caspase inhibitor like z-VAD-fmk (e.g., 20 uM). The caspase inhibitor is necessary to
block apoptosis and channel the cell death pathway towards necroptosis.

Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
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¢ Assess cell viability using a reagent such as CellTiter-Glo®, following the manufacturer's
protocol. This assay measures the amount of ATP present, which is an indicator of
metabolically active cells.

* Measure the luminescence using a plate reader.

+ Calculate the percentage of cell viability relative to the untreated control and determine the
IC50 value of Ripk1-IN-9 for the inhibition of necroptosis.

Logical Relationship Diagram:

TNF-a + z-VAD-fmk Ripk1-IN-9 (Inhibitor)

RIPK1 Kinase Activation

Necroptosis

Cell Viability
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Caption: Logical flow of the TNF-a-induced necroptosis assay and the role of Ripk1-IN-9.
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Synthesis

Ripk1-IN-9 is identified as "example 45" in patent WO2021160109A1.[1] While the patent
describes the general synthesis of dihydronaphthyridone compounds, a detailed, step-by-step
public protocol for the synthesis of Ripk1-IN-9 is not available. The synthesis would involve
multi-step organic chemistry reactions, likely starting from commercially available precursors
and employing standard techniques for carbon-carbon and carbon-nitrogen bond formation,
cyclization, and functional group manipulation.

Conclusion

Ripk1-IN-9 is a highly potent and selective inhibitor of RIPK1 kinase activity. Its ability to
effectively block necroptosis in cellular models at low nanomolar concentrations underscores its
potential as a valuable tool for studying the roles of RIPK1 in health and disease. For drug
development professionals, Ripk1-IN-9 represents a promising lead compound for the
development of therapeutics targeting a range of inflammatory and neurodegenerative
disorders. Further characterization of its pharmacokinetic and pharmacodynamic properties, as
well as its in vivo efficacy, will be crucial in advancing this compound or its analogs toward
clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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